Home > Products > Screening Compounds P77005 > Phenyl pyrimidine-2-carboxylate
Phenyl pyrimidine-2-carboxylate -

Phenyl pyrimidine-2-carboxylate

Catalog Number: EVT-12036754
CAS Number:
Molecular Formula: C11H8N2O2
Molecular Weight: 200.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phenyl pyrimidine-2-carboxylate is a chemical compound characterized by a pyrimidine ring with a phenyl group and a carboxylate functional group. This compound is of interest in various scientific fields, particularly in organic chemistry and medicinal chemistry, due to its potential applications in drug development and synthesis of complex molecules.

Source

The compound can be sourced from various chemical suppliers and is often used as an intermediate in organic synthesis. Its structural formula is represented as C12H10N2O2C_{12}H_{10}N_{2}O_{2}, indicating the presence of twelve carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

Classification

Phenyl pyrimidine-2-carboxylate falls under the category of heterocyclic aromatic compounds. It is classified as a pyrimidine derivative due to the presence of the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Synthesis Analysis

Methods

The synthesis of phenyl pyrimidine-2-carboxylate can be achieved through several methods, commonly involving reactions that introduce the phenyl group and the carboxylate moiety into the pyrimidine structure.

  1. Direct Alkylation: One method involves the direct alkylation of a pyrimidine precursor with a phenyl halide in the presence of a base.
  2. Cyclization Reactions: Another approach includes cyclization reactions where appropriate precursors undergo condensation to form the desired pyrimidine structure.
  3. Carboxylation: The introduction of the carboxylate group can be accomplished through carboxylation reactions using carbon dioxide under basic conditions.

Technical Details

The synthesis may require specific reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium-based catalysts) depending on the chosen method. Reaction conditions such as temperature and reaction time are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of phenyl pyrimidine-2-carboxylate features:

  • A pyrimidine ring, which consists of alternating carbon and nitrogen atoms.
  • A phenyl group attached at position 4 of the pyrimidine.
  • A carboxylate functional group at position 2.

Data

  • Molecular Formula: C12H10N2O2C_{12}H_{10}N_{2}O_{2}
  • Molecular Weight: 214.22 g/mol
  • Structural Representation: The InChI representation is InChI=1S/C12H10N2O2/c1-16-12(15)11-13-8-7-10(14-11)9-5-3-2-4-6-9/h2-8H,1H3.
Chemical Reactions Analysis

Reactions

Phenyl pyrimidine-2-carboxylate undergoes several types of chemical reactions:

  1. Oxidation: The carboxylic acid group can be oxidized to form higher oxidation states or derivatives.
  2. Reduction: Reduction can convert the carboxylic acid to alcohol or other reduced forms.
  3. Substitution Reactions: Electrophilic or nucleophilic substitutions can occur on both the phenyl and pyrimidine rings.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
  • Substitution Reagents: Halogens or alkylating agents for substitution reactions.
Mechanism of Action

The mechanism of action for phenyl pyrimidine-2-carboxylate involves its interaction with biological targets, which may include enzymes or receptors. The compound's structural features allow it to bind effectively, potentially modulating enzymatic activity or receptor signaling pathways.

Process Data

Research indicates that derivatives of this compound may exhibit biological activities such as antimicrobial or anticancer properties, suggesting that its mechanism may involve interference with cellular processes related to cell growth or pathogen resistance.

Physical and Chemical Properties Analysis

Physical Properties

Phenyl pyrimidine-2-carboxylate exhibits specific physical properties:

  • Melting Point: Typically ranges between 100°C to 150°C (exact values depend on purity).
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

The chemical properties include:

  • Reactivity towards electrophiles due to the electron-rich nature of the phenyl group.
  • Stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Phenyl pyrimidine-2-carboxylate has several scientific uses:

  1. Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.
  2. Medicinal Chemistry: Explored for potential therapeutic applications, including anticancer and antimicrobial agents.
  3. Coordination Chemistry: Used as a ligand in coordination complexes due to its ability to form chelates with metal ions.
Introduction to Pyrimidine-Based Pharmacophores in Medicinal Chemistry

Pyrimidine derivatives constitute a privileged scaffold in medicinal chemistry due to their structural resemblance to endogenous nucleotides and capacity for targeted molecular interactions. As an electron-deficient heterocycle containing two nitrogen atoms, the pyrimidine core offers exceptional versatility in drug design. Its planar geometry facilitates π-π stacking interactions with biological targets, while the nitrogen atoms serve as hydrogen bond acceptors, enabling high-affinity binding to enzymes and receptors [3] [8]. The incorporation of carboxylate functionality at the 2-position, particularly when conjugated with phenyl rings, enhances these interactions through additional hydrogen bonding and dipole stabilization. This molecular architecture has positioned phenyl pyrimidine-2-carboxylate derivatives as critical pharmacophores in developing therapeutics for complex diseases including Alzheimer's, cancer, and infectious diseases [2] [6].

Structural Significance of the Pyrimidine Core in Bioactive Molecules

The pyrimidine ring system provides distinct electronic and steric advantages that underpin its broad therapeutic utility:

  • Hydrogen Bonding Capacity: The sp²-hybridized nitrogen atoms at positions 1 and 3 serve as hydrogen bond acceptors, enabling interactions with key residues in enzyme active sites. In acetylcholinesterase (AChE) inhibition, the pyrimidine nitrogen forms critical hydrogen bonds with the catalytic triad (Ser203, His447, Glu334), while the carboxylate oxygen interacts with the oxyanion hole [2] [4]. This dual interaction pattern significantly enhances binding affinity compared to monofunctional ligands.

  • Planar Geometry and Aromaticity: The fully conjugated 6π-electron system facilitates π-π stacking interactions with aromatic residues in protein binding pockets. In anticancer hybrids targeting EGFR tyrosine kinase, the planar pyrimidine core stacks between Phe832 and Met769 residues, mimicking the ATP adenine ring [8]. This geometric complementarity enables competitive inhibition at nucleotide-binding sites.

  • Synthetic Versatility: Positional diversification at C4, C5, and C6 allows structure-activity relationship (SAR) optimization. The Biginelli reaction enables efficient synthesis of dihydropyrimidine carboxylates via one-pot condensation of aldehydes, β-keto esters, and urea derivatives [2] [8]. Subsequent oxidation yields aromatic pyrimidine carboxylates with varied C4 substituents. Computational studies confirm that 4-phenyl substitution enhances hydrophobic contact surfaces by approximately 40% compared to alkyl substituents [4].

  • Bioisosteric Properties: Pyrimidine serves as an effective phenyl mimetic with improved solubility and metabolic stability. Comparative studies show that pyrimidine-for-phenyl substitution decreases logP by 0.5–1.2 units while maintaining target affinity, thereby optimizing lipophilicity for blood-brain barrier penetration in neurotherapeutic agents [3] [8]. This bioisosteric replacement has been instrumental in developing central nervous system (CNS)-active drugs.

Table 1: Impact of Pyrimidine Substituents on Biological Activity

PositionSubstituentTarget AffinityKey Interactions
C2CarboxylateAChE IC₅₀ = 90 µMH-bond with oxyanion hole
C4PhenylAβ IC₅₀ = 1.8 µMHydrophobic stacking
C4p-FluorophenylAChE IC₅₀ = 65 µMEnhanced dipole, BBB penetration
C5MethylEGFR IC₅₀ = 29 µMSteric occlusion
C6HydrogenReference compoundMinimal steric hindrance

Historical Development of Pyrimidine Carboxylate Derivatives as Therapeutic Agents

The therapeutic evolution of pyrimidine carboxylates reflects a strategic transition from simple heterocycles to multifunctional hybrids:

  • Early Monofunctional Agents (1980s–2000s): Initial developments focused on pyrimidine carboxylates as single-target inhibitors. Seminal work identified ethyl pyrimidine-2-carboxylates as weak cholinesterase inhibitors (IC₅₀ >200 µM), establishing the core pharmacophore but lacking clinical efficacy. The discovery that C4-phenyl substitution enhanced AChE binding affinity 2.5-fold marked the first significant optimization step [4] [8]. These foundational studies established minimal structural requirements for activity but faced limitations in addressing complex pathologies.

  • Rise of Multitarget-Directed Ligands (MTDLs) (2010–Present): To address multifactorial diseases like Alzheimer's, researchers developed phenyl sulfonyl-pyrimidine carboxylate hybrids. These integrated AChE inhibition, Aβ anti-aggregation, and antioxidant functions into single molecules. Compound II-B3 exemplified this approach, exhibiting dual AChE inhibition (IC₅₀ = 90 µM) and Aβ disaggregation (IC₅₀ = 1.8 µM) through strategic incorporation of phenyl sulfonyl groups that interact with peripheral anionic sites in AChE and hydrophobic pockets in Aβ peptides [2]. This paradigm shift demonstrated 3–5-fold superior efficacy compared to monofunctional analogs in neuronal protection assays.

  • Oncotherapeutic Hybridization (2015–Present): Pyrimidine carboxylates were conjugated with established anticancer scaffolds to overcome drug resistance. Erlotinib-pyrimidine hybrids emerged as dual EGFR/HDAC inhibitors, with compound 15 (featuring a nitro-substituted piperidine linker) exhibiting nanomolar EGFR inhibition (IC₅₀ = 6.91 nM) and potent HDAC6 suppression (IC₅₀ = 3.71 nM). This hybrid significantly outperformed erlotinib alone in MCF-7 (IC₅₀ = 2.74 µM vs 19.51 µM) and A549 models (IC₅₀ = 1.96 µM vs 15.83 µM) [8]. The structural evolution enabled by carboxylate functionalization is evident in these advanced hybrids.

  • Synthetic Methodology Advances: Key reactions enabled structural diversification:

  • Mitsunobu esterification: Enabled C2 carboxylate coupling with phenolic neuroprotective moieties (86% yield) [10]
  • Suzuki-Miyaura cross-coupling: Introduced aryl groups at C4/C5 positions for anticancer derivatives (TON >10⁴) [4]
  • Acid chloride intermediation: Facilitated amide bond formation for kinase-targeting hybrids [10]

Table 2: Historical Milestones in Pyrimidine Carboxylate Drug Development

Time PeriodDevelopment PhaseRepresentative CompoundTherapeutic Application
1980–2000Monofunctional inhibitorsEthyl 4-phenylpyrimidine-2-carboxylateCholinesterase inhibition
2010–2015Early MTDLsPhenyl sulfonyl-pyrimidine carboxylateDual AChE/Aβ inhibition
2015–2020Hybrid anticancer agentsErlotinib-pyrimidine conjugateEGFR/HDAC dual inhibition
2020–PresentPolypharmacology agents5-((Quinolinyloxy)pyridinyl)-4-phenylpyrimidine-2-carboxamideKinase inhibition with enhanced CNS penetration

Rationale for Phenyl Pyrimidine-2-carboxylate Scaffold in Targeted Drug Design

The strategic incorporation of phenyl pyrimidine-2-carboxylate components addresses multiple drug design challenges:

  • Molecular Hybridization Strategy: This scaffold enables synergistic integration of pharmacophoric elements:
  • The phenyl ring provides hydrophobic bulk for van der Waals interactions with protein subpockets (e.g., AChE peripheral anionic site)
  • Pyrimidine nitrogen atoms form hydrogen bonds with key residues (e.g., backbone amides in kinase ATP-binding sites)
  • Carboxylate serves as a hydrogen bond acceptor or forms salt bridges with basic residues (e.g., arginine in Aβ peptides) [2] [10]In Alzheimer's MTDLs, this tripartite system simultaneously engages catalytic anionic sites (via carboxylate), peripheral anionic sites (via phenyl), and Aβ hydrophobic domains (via π-stacking), yielding compounds with balanced polypharmacology [2].

  • Enhanced Blood-Brain Barrier Penetration: Despite the ionizable carboxylate, phenyl pyrimidine-2-carboxylates demonstrate favorable CNS penetration due to:

  • Optimal logP range (2.1–3.8) balanced by phenyl hydrophobicity and carboxylate polarity
  • Molecular weight <350 Da (typically 200–300 Da)
  • Hydrogen bond donor count ≤2 [8]Physicochemical profiling shows that 4-phenylpyrimidine-2-carboxylates exhibit 3.5-fold greater BBB permeability (Pe = 28.7 × 10-6 cm/s) compared to benzoic acid analogs, attributed to intramolecular hydrogen bonding that reduces effective polarity [4].

  • Structural Plasticity for Target Adaptation: The scaffold accommodates diverse modifications to fine-tune target engagement:

  • C4 modification: Electron-withdrawing groups (fluoro, nitro) enhance AChE affinity through dipole interactions
  • C5 substitution: Methyl groups improve anticancer activity by inducing steric occlusion in kinase allosteric pockets
  • Carboxylate bioisosteres: Amide conversion (e.g., compound II-B3) maintains hydrogen bonding while altering acidity [10]Molecular docking reveals that C4 p-fluorophenyl substitution improves AChE binding energy by -2.3 kcal/mol versus unsubstituted phenyl, rationalizing the 40% potency increase observed in vitro [2].

  • Computationally-Guided Optimization: Rational design leverages:

  • ParDock/AutoDock: Identifies optimal C4/C5 substituents for target-specific activity
  • Molecular dynamics: Confirms complex stability (RMSD <2Å over 100 ns simulations)
  • Free energy calculations: Predicts binding affinity improvements (ΔG = -9.8 kcal/mol for high-affinity AChE inhibitors) [2]These approaches enable precise optimization; for instance, introducing sulfonyl linkers between phenyl and pyrimidine rings extended the compound's reach to AChE peripheral sites, boosting anti-aggregation activity 4-fold [2].

Table 3: Binding Interaction Analysis of Phenyl Pyrimidine-2-carboxylates

Biological TargetKey Binding InteractionsAffinity Enhancement StrategyResultant Activity
Acetylcholinesterase (AChE)Carboxylate H-bonds with Gly121; Phenyl π-stacking with Trp286p-Fluoro substitution at phenylIC₅₀ = 65 µM (vs 90 µM unsubstituted)
Amyloid-β (Aβ1-42)Pyrimidine intercalation between Phe19/Leu34; Carboxylate salt bridge with Lys28Sulfonyl linker extensionAβ aggregation IC₅₀ = 1.8 µM
EGFR Kinase (L858R/T790M)Pyrimidine N1 H-bond with Met793; Phenyl hydrophobic contact with Leu788C5 methyl group additionIC₅₀ = 6.91 nM (mutant-selective)
HDAC6 Catalytic DomainCarboxylate coordination with Zn2+; Phenyl insertion into tubular pocketNitropiperidine cap incorporationHDAC6 IC₅₀ = 3.71 nM

Properties

Product Name

Phenyl pyrimidine-2-carboxylate

IUPAC Name

phenyl pyrimidine-2-carboxylate

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C11H8N2O2/c14-11(10-12-7-4-8-13-10)15-9-5-2-1-3-6-9/h1-8H

InChI Key

NXPVDZHEBRIIMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=NC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.